molecular formula C9H8F3N3 B1394841 1-Methyl-7-(trifluoromethyl)-1H-indazol-3-amine CAS No. 1260678-12-3

1-Methyl-7-(trifluoromethyl)-1H-indazol-3-amine

Cat. No.: B1394841
CAS No.: 1260678-12-3
M. Wt: 215.17 g/mol
InChI Key: NGPOCFQDJORDIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Classification and Nomenclature

This compound belongs to the extensive family of indazole derivatives, which are classified as bicyclic heterocyclic aromatic compounds consisting of a pyrazole ring fused to a benzene ring. The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, where the base indazole structure is numbered to indicate the positions of substituents. The compound carries a methyl group at the 1-position of the indazole ring system, a trifluoromethyl group at the 7-position, and an amino group at the 3-position. This specific substitution pattern creates a unique molecular architecture that influences both the physical and chemical properties of the compound.

The indazole core structure exists in two tautomeric forms: 1H-indazole and 2H-indazole, with 1H-indazole being thermodynamically more stable. In the case of this compound, the presence of the methyl substituent at the 1-position locks the molecule in the 1H-tautomeric form, eliminating tautomeric equilibrium. The Chemical Abstracts Service registry number for this compound is 1260678-12-3, providing a unique identifier for chemical database searches and regulatory documentation. Alternative naming conventions include 3-amino-1-methyl-7-(trifluoromethyl)-1H-indazole and 1H-indazol-3-amine, 1-methyl-7-(trifluoromethyl)-, reflecting different approaches to systematic nomenclature while referring to the same molecular entity.

The molecular structure can be represented through various chemical notation systems. The Simplified Molecular Input Line Entry System representation is NC1=NN(C)C2=C1C=CC=C2C(F)(F)F, while the International Chemical Identifier provides a standardized description: 1S/C9H8F3N3/c1-15-7-5(8(13)14-15)3-2-4-6(7)9(10,11)12/h2-4H,1H3,(H2,13,14). These representations enable precise communication of the molecular structure across different chemical databases and software systems.

Historical Context of Indazole Chemistry

The history of indazole chemistry traces back to the pioneering work of Emil Fischer, who first defined indazoles as compounds containing a pyrazole ring fused with a benzene ring. Fischer's initial synthesis involved heating ortho-hydrazine cinnamic acid, establishing the fundamental chemical understanding that would guide subsequent developments in this field. This early work laid the foundation for understanding the unique properties and reactivity patterns that characterize indazole-containing molecules.

The development of indazole chemistry has evolved significantly since Fischer's initial discoveries, with researchers recognizing the diverse pharmacological properties associated with this heterocyclic system. Indazole derivatives have demonstrated a wide range of biological activities, including metabolic effects such as antihyperlipidemic and anti-obesity properties, cardiovascular activities including antiarrhythmic and antihypertensive effects, antimicrobial properties encompassing antifungal and antibacterial activities, and central nervous system effects including antipsychotic, analgesic, and antipyretic properties. This broad spectrum of biological activities has driven continued interest in developing new indazole derivatives with enhanced properties and novel applications.

The emergence of fluorinated indazole derivatives represents a more recent development in this field, driven by the recognition that fluorine incorporation can significantly enhance the pharmacological and physical properties of organic molecules. The trifluoromethyl group, in particular, has gained prominence due to its ability to increase lipophilicity, metabolic stability, and membrane permeability while modifying electronic properties. The synthesis of trifluoromethylated indazoles has become an active area of research, with multiple synthetic strategies being developed to access these valuable compounds efficiently.

Recent advances in indazole chemistry have focused on developing new synthetic methodologies that allow for precise control over substitution patterns and stereochemistry. These developments have enabled the preparation of complex indazole derivatives such as this compound, which combines multiple functional groups in a single molecule to achieve specific property profiles. The evolution of synthetic techniques, including metal-catalyzed reactions, photocatalysis, and cascade processes, has significantly expanded the accessible chemical space within the indazole family.

Significance in Heterocyclic Chemistry Research

This compound occupies a prominent position in contemporary heterocyclic chemistry research due to its unique combination of structural features that exemplify several important trends in modern chemical synthesis. The compound incorporates multiple strategic modifications to the basic indazole scaffold, including N-methylation, trifluoromethylation, and amino functionalization, each of which contributes distinct properties to the overall molecular profile. This multifunctional approach to molecular design represents a sophisticated strategy for optimizing chemical and biological properties through systematic structural modification.

The presence of the trifluoromethyl group at the 7-position of the indazole ring system is particularly significant from a medicinal chemistry perspective. Trifluoromethyl groups are known to enhance lipophilicity and metabolic stability while providing unique electronic effects that can modulate biological activity. The strategic placement of this group at the 7-position creates specific steric and electronic environments that influence molecular interactions and reactivity patterns. Recent research has demonstrated that trifluoromethylated indazoles can exhibit enhanced biological activities compared to their non-fluorinated analogs, making compounds like this compound valuable targets for pharmaceutical research.

The amino functionality at the 3-position provides a versatile handle for further chemical modification and contributes to the compound's potential as a pharmacological agent. Amino groups can participate in hydrogen bonding interactions, serve as sites for metabolic transformation, and provide opportunities for additional synthetic elaboration through standard organic chemistry techniques. The combination of the amino group with the electron-withdrawing trifluoromethyl substituent creates a unique electronic environment that can influence both chemical reactivity and biological activity profiles.

Research into heterocyclic compounds like this compound has revealed important structure-activity relationships that guide the design of new molecular entities. Studies have shown that the specific substitution pattern present in this compound can significantly influence properties such as solubility, membrane permeability, and target selectivity. The methyl group at the 1-position not only stabilizes the tautomeric form but also contributes to the overall lipophilicity of the molecule, affecting its distribution and bioavailability characteristics.

Position of Trifluoromethylated Indazoles in Chemical Literature

Trifluoromethylated indazoles have gained considerable attention in the chemical literature due to their unique properties and potential applications across multiple research domains. The incorporation of trifluoromethyl groups into heterocyclic systems has become a major theme in contemporary organic chemistry, driven by the recognition that fluorine-containing compounds often exhibit enhanced biological activities and improved pharmacokinetic properties. Within this context, compounds like this compound represent important synthetic targets that combine the beneficial properties of both indazole heterocycles and trifluoromethyl functionalization.

Recent synthetic methodologies for accessing trifluoromethylated indazoles have employed diverse approaches, including photoredox catalysis, metal-catalyzed reactions, and cascade processes. A notable development has been the application of photoredox-catalyzed trifluoromethylation protocols using reagents such as Togni's reagent in ionic liquid media, which provides environmentally friendly access to trifluoromethylated indazole derivatives. These methodologies have demonstrated broad substrate scope and excellent functional group tolerance, enabling the preparation of complex molecules with multiple substituents.

The biological activity profiles of trifluoromethylated indazoles have been extensively studied, with many compounds showing promising results in various therapeutic applications. Research has revealed that the trifluoromethyl group can significantly enhance the potency and selectivity of indazole-based compounds, leading to improved therapeutic indices and reduced side effect profiles. Studies on related trifluoromethylated indazole derivatives have demonstrated activities in areas such as cancer therapeutics, inflammatory diseases, and neurological disorders, highlighting the potential of this chemical class for pharmaceutical development.

The position of trifluoromethylated indazoles in the chemical literature is further strengthened by their role as building blocks for more complex molecular architectures. Compounds like this compound can serve as starting materials for the synthesis of fused heterocyclic systems, such as pyrimido[1,2-b]indazoles, which have shown promise in various therapeutic applications. These synthetic applications demonstrate the versatility of trifluoromethylated indazoles as synthetic intermediates and highlight their importance in accessing diverse chemical space.

Contemporary research has also focused on understanding the fundamental properties of trifluoromethylated indazoles, including their electronic characteristics, conformational preferences, and intermolecular interactions. Computational studies have provided insights into the electronic effects of trifluoromethyl substitution on indazole systems, revealing how these groups influence molecular orbitals, dipole moments, and electrostatic potentials. These fundamental studies provide the theoretical foundation for rational design approaches and help predict the properties of new trifluoromethylated indazole derivatives.

The following table summarizes key chemical properties of this compound and related indazole derivatives:

Property This compound 7-(trifluoromethyl)-1H-indazol-3-amine 1H-Indazole
Molecular Formula C₉H₈F₃N₃ C₈H₆F₃N₃ C₇H₆N₂
Molecular Weight (g/mol) 215.18 201.15 118.14
Chemical Abstracts Service Number 1260678-12-3 60330-35-0 271-44-3
Melting Point Range Not specified Not specified 146-150°C
Solubility Profile Soluble in organic solvents Soluble in organic solvents Soluble in hot water, alcohol, ether

Properties

IUPAC Name

1-methyl-7-(trifluoromethyl)indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3N3/c1-15-7-5(8(13)14-15)3-2-4-6(7)9(10,11)12/h2-4H,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGPOCFQDJORDIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2C(F)(F)F)C(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route Based on Nitration and Cyclization

Step 1: Synthesis of 7-Trifluoromethyl-1H-indazole core

  • Starting Material : An appropriately substituted o-nitroaniline derivative, such as 2-nitro-4-trifluoromethylaniline.
  • Reaction : Nitration followed by reduction to form the corresponding aniline derivative.
  • Cyclization : Intramolecular cyclization facilitated by reagents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) under reflux conditions to form the indazole ring.

Step 2: Methylation at the N1 position

  • Reagents : Methyl iodide (MeI) or dimethyl sulfate (DMSO₄) in the presence of a base such as potassium carbonate (K₂CO₃).
  • Conditions : Reactions typically occur in polar aprotic solvents like acetone or DMF at room temperature or slightly elevated temperatures.

Step 3: Introduction of amino group at position 3

  • Method : Nucleophilic substitution or reduction of suitable precursors.
  • Reagents : Ammonia or amine sources under conditions favoring selective substitution at the 3-position.

Direct Functionalization via Metal-Catalyzed C-H Activation

Recent advances favor direct C-H activation strategies, which enable the introduction of the amino group at the 3-position of the indazole ring after core formation.

Example :

  • Catalyst : Copper or palladium complexes.
  • Reagents : Ammonia or amination reagents.
  • Conditions : Elevated temperatures with oxidants like tert-butyl hydroperoxide (TBHP) or hypervalent iodine reagents to facilitate C-H amination.

Synthesis via Hydrazine Intermediates

Step 1 : Preparation of hydrazine derivatives from suitable precursors.

Step 2 : Cyclization with trifluoromethyl-containing precursors, such as trifluoromethyl-substituted aryl hydrazones, under oxidative or thermal conditions to form the indazole core.

Step 3 : Methylation of the nitrogen atom at position 1.

Data Tables Summarizing Preparation Methods

Method Starting Material Key Reagents Key Conditions Advantages Limitations
Nitration & Cyclization o-Nitroaniline derivatives POCl₃, PPA Reflux, high temperature Well-established, high yield Multi-step, harsh conditions
Methylation Indazole core MeI, K₂CO₃ Room temperature to mild heating Simple, direct Overalkylation risk
C-H Activation Indazole derivatives Pd/Cu catalysts, NH₃ Elevated temperature, oxidants Selective, fewer steps Catalyst cost, optimization needed
Hydrazine Route Hydrazine derivatives Oxidants, trifluoromethyl precursors Thermal or oxidative Good for diverse substitutions Requires multiple steps

Research Findings and Validation

Recent studies emphasize the importance of regioselectivity and functional group tolerance. For example, the work summarized in recent reviews indicates that metal-catalyzed C-H amination is a promising approach for selectively introducing amino groups at the 3-position of indazoles, including trifluoromethyl-substituted variants. Validation of intermediates and final products typically involves:

  • Spectroscopic Analysis : Nuclear Magnetic Resonance (NMR), including ^1H, ^13C, and ^19F NMR, to confirm substitution patterns.
  • Mass Spectrometry : High-Resolution Mass Spectrometry (HRMS) to verify molecular weights.
  • X-ray Crystallography : For definitive structural confirmation, particularly for complex intermediates.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-7-(trifluoromethyl)-1H-indazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted indazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that indazole derivatives, including 1-Methyl-7-(trifluoromethyl)-1H-indazol-3-amine, exhibit potential anticancer properties. Research has shown that these compounds can inhibit cell proliferation in various cancer cell lines. The trifluoromethyl group is believed to enhance the compound's lipophilicity and biological activity, making it a candidate for further development in cancer therapeutics .

Neuroprotective Effects
Indazoles have also been studied for their neuroprotective effects. They may help in the treatment of neurodegenerative diseases by modulating pathways involved in oxidative stress and inflammation. Preliminary findings suggest that this compound could play a role in protecting neuronal cells from damage .

Dye Compositions

Hair Dye Formulations
The compound has been utilized in the formulation of oxidation dye compositions for keratin fibers, such as hair. Indazole amines serve as couplers in these formulations, contributing to the color stability and depth of the dye. The unique structure of this compound allows it to produce vibrant colors while maintaining resistance to fading .

Material Sciences

Fluorinated Polymers
The incorporation of trifluoromethyl groups into polymer matrices has been explored for enhancing material properties such as thermal stability and chemical resistance. Compounds like this compound may be used as additives or monomers in the synthesis of advanced fluorinated materials, which are crucial in industries ranging from aerospace to electronics .

Table 1: Summary of Research Applications

Application AreaDescriptionKey Findings
Anticancer ActivityInhibition of cancer cell proliferationIndazole derivatives show promising results against various cancer cell lines
Neuroprotective EffectsProtection against neurodegenerative damageModulation of oxidative stress pathways demonstrated potential benefits
Hair Dye FormulationsUse as couplers in oxidation dye compositionsEnhanced color stability and vibrancy noted in formulations containing indazole amines
Fluorinated PolymersAdditives for improved material propertiesIncreased thermal stability and chemical resistance observed with trifluoromethyl-containing polymers

Mechanism of Action

The mechanism of action of 1-Methyl-7-(trifluoromethyl)-1H-indazol-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1-methyl-7-(trifluoromethyl)-1H-indazol-3-amine, highlighting differences in substituents, molecular properties, and biological activity:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Properties/Activity References
This compound 1260678-12-3 C₉H₈F₃N₃ 215.18 -CH₃ (1), -CF₃ (7), -NH₂ (3) Potential FGFR inhibitor; storage: 2–8°C
5-(Trifluoromethyl)-1H-indazol-3-amine 2250-55-7 C₈H₆F₃N₃ 201.15 -CF₃ (5), -NH₂ (3) Intermediate in organic syntheses
7-(Trifluoromethyl)-1H-indazol-3-amine 60330-35-0 C₈H₆F₃N₃ 201.15 -CF₃ (7), -NH₂ (3) Structural isomer; no methyl group at N1
6-Chloro-1-methyl-1H-indazol-3-amine 1031927-22-6 C₈H₈ClN₃ 181.62 -CH₃ (1), -Cl (6), -NH₂ (3) Chloro-substituted analog; typically in stock
4-Methoxy-1-methyl-1H-indazol-3-amine 1305711-34-5 C₉H₁₁N₃O 177.21 -CH₃ (1), -OCH₃ (4), -NH₂ (3) Methoxy group enhances solubility
7-Bromo-4-chloro-1-methyl-1H-indazol-3-amine N/A C₈H₇BrClN₃ 262.52 -CH₃ (1), -Br (7), -Cl (4), -NH₂ (3) Halogen-rich; used in Suzuki couplings

Key Observations:

Substituent Effects on Activity :

  • The trifluoromethyl group at position 7 in the target compound enhances metabolic stability and lipophilicity compared to unsubstituted indazoles .
  • Halogen substituents (e.g., bromo, chloro) are common in kinase inhibitors but may reduce solubility. For example, 7-bromo-4-chloro-1-methyl-1H-indazol-3-amine (MW 262.52) is a precursor for cross-coupling reactions .

Positional Isomerism :

  • Moving the CF₃ group from position 7 (target compound) to position 5 (2250-55-7) reduces molecular weight but may alter binding affinity. FGFR inhibitors like 98 () show that substituent positioning critically affects IC₅₀ values .

Role of Methyl Group :

  • The N1-methyl group in the target compound prevents tautomerization, stabilizing the indazole ring and improving pharmacokinetic properties compared to unmethylated analogs (e.g., 7-(trifluoromethyl)-1H-indazol-3-amine) .

Synthetic Accessibility :

  • The target compound and its analogs are synthesized via cyclization of nitriles with methylhydrazine (e.g., ) or Pd-catalyzed cross-couplings (e.g., ) .

Safety Profiles :

  • The target compound carries hazard statements H317 (may cause allergic skin reaction) and H319 (causes serious eye irritation) . Bromo- and chloro-substituted analogs may pose additional risks due to halogen reactivity .

Biological Activity

1-Methyl-7-(trifluoromethyl)-1H-indazol-3-amine is a compound belonging to the indazole class, which has garnered attention due to its potential biological activities, particularly in oncology and as a kinase inhibitor. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SARs).

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : 1-methyl-7-(trifluoromethyl)-1H-indazol-3-ylamine
  • Molecular Formula : C9H8F3N3
  • Molecular Weight : 215.18 g/mol

This compound primarily acts as a selective inhibitor of various kinases, which are crucial in signaling pathways that regulate cell proliferation and survival. The indazole scaffold is known for its ability to interact with the ATP binding site of kinases, leading to inhibition of their activity.

Antiproliferative Effects

The antiproliferative activity of this compound has been evaluated across several cancer cell lines. The following table summarizes the half-maximal effective concentration (EC50) values observed in various studies:

Cell Line EC50 (µM)
MOLM13 (FLT3)0.005
PDGFRα-T674M-Ba/F30.017
Kit-T670I-Ba/F30.198
Wild-type Ba/F3>10

These results indicate that the compound exhibits potent activity against FLT3 and PDGFRα mutants, suggesting its potential utility in treating hematological malignancies characterized by these mutations .

Structure-Activity Relationship (SAR)

SAR studies have shown that modifications to the indazole scaffold can significantly influence the biological activity of derivatives. For instance, substituting different groups at the 3-amino position has demonstrated varying degrees of potency against different kinases. Compounds with specific substitutions exhibited EC50 values in single-digit nanomolar ranges against FLT3 and PDGFRα-T674M while losing activity against other targets like Kit-T670I .

Study on Cancer Cell Lines

A recent study evaluated the effects of several indazole derivatives, including this compound, on multiple cancer cell lines. The study found that this compound inhibited cell growth significantly at concentrations as low as 0.005 µM in MOLM13 cells, highlighting its potential as a targeted therapy for cancers driven by FLT3 mutations .

Pharmacokinetic Properties

In addition to its biological activity, pharmacokinetic studies have assessed the drug-like properties of this compound. It showed favorable solubility and stability profiles that are critical for its development as a therapeutic agent .

Q & A

Q. How can researchers optimize the synthesis of 1-Methyl-7-(trifluoromethyl)-1H-indazol-3-amine to improve yield and purity?

  • Methodological Answer : The synthesis typically involves cyclocondensation reactions between trifluoromethyl-substituted precursors and amines. Key steps include:
  • Using tetrahydrofuran (THF) as a solvent to enhance solubility of intermediates.
  • Monitoring reaction progress via thin-layer chromatography (TLC) to identify optimal termination points .
  • Employing triethylamine (Et3_3N) to neutralize byproducts (e.g., HCl) and drive the reaction forward .
  • Purification via column chromatography with gradients of ethyl acetate/hexane to isolate the product .

Q. What analytical techniques are critical for structural characterization of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 19^{19}F NMR resolve trifluoromethyl group integration and indazole ring substitution patterns. For example, 1^1H NMR signals at δ 9.20 ppm (s, 1H) confirm the indazole NH proton .
  • X-ray Crystallography : SHELX software refines crystal structures, validating bond angles and intermolecular interactions (e.g., hydrogen bonding with Asp1046 in kinase targets) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C9_9H7_7F3_3N4_4) and isotopic patterns .

Q. What is the role of the trifluoromethyl (–CF3_33​) group in modulating bioactivity?

  • Methodological Answer : The –CF3_3 group enhances:
  • Lipophilicity : Improves membrane permeability, measured via logP values.
  • Metabolic Stability : Reduces oxidative degradation in hepatic microsomal assays.
  • Target Binding : Forms van der Waals interactions with hydrophobic kinase pockets (e.g., FGFR1, VEGFR-2) .

Advanced Research Questions

Q. How can researchers design derivatives of this compound to enhance selectivity for specific kinase targets (e.g., FGFR vs. VEGFR)?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies : Modify substituents at the indazole N1 and C7 positions. For example:
  • Bulky groups at N1 (e.g., 2,2,2-trifluoroethyl) reduce off-target binding to Tie-2 kinase .
  • Electron-withdrawing groups at C7 improve FGFR4 inhibition (IC50_{50} < 50 nM) .
  • Kinase Profiling Panels : Test against 100+ kinases to identify selectivity cliffs .

Q. What computational strategies are effective for predicting binding modes of this compound in kinase inhibition?

  • Methodological Answer :
  • Molecular Docking (AutoDock Vina, Schrödinger) : Map hydrogen bonds between the indazol-3-amine NH and kinase catalytic residues (e.g., Asp1046 in VEGFR-2) .
  • Molecular Dynamics Simulations : Analyze stability of trifluoromethyl interactions over 100-ns trajectories .
  • Free Energy Perturbation (FEP) : Quantify ΔG changes upon –CF3_3 substitution .

Q. How does the –CF3_3 group influence pharmacokinetic properties, and how can this be experimentally validated?

  • Methodological Answer :
  • In Vitro ADME Assays :
  • CYP450 Inhibition : Use fluorogenic substrates to assess metabolic interference.
  • Plasma Protein Binding : Equilibrium dialysis to measure unbound fraction .
  • In Vivo Pharmacokinetics : Administer radiolabeled compound (e.g., 14^{14}C) to track bioavailability and half-life in rodent models .

Q. How should researchers address contradictions in bioactivity data across different studies?

  • Methodological Answer :
  • Assay Standardization : Compare IC50_{50} values under consistent conditions (e.g., ATP concentration, pH).
  • Orthogonal Validation : Confirm FGFR inhibition via both biochemical (e.g., ELISA) and cellular (e.g., Ba/F3 proliferation) assays .
  • Control for Off-Target Effects : Use isogenic cell lines with/without kinase mutations .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-7-(trifluoromethyl)-1H-indazol-3-amine
Reactant of Route 2
1-Methyl-7-(trifluoromethyl)-1H-indazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.